molecular formula C21H22F2N6O2 B12424673 Larotrectinib-d7

Larotrectinib-d7

Cat. No.: B12424673
M. Wt: 435.5 g/mol
InChI Key: NYNZQNWKBKUAII-PYTPNHQQSA-N
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Description

Larotrectinib-d7 is a deuterated form of Larotrectinib, a highly selective inhibitor of tropomyosin receptor kinase. This compound is used primarily in the treatment of cancers that harbor neurotrophic receptor tyrosine kinase gene fusions. This compound is a small molecule that is orally administered and has shown significant efficacy in treating various solid tumors with these gene fusions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Larotrectinib-d7 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of Larotrectinib.

    Introduction of deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Larotrectinib-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives .

Scientific Research Applications

Larotrectinib-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Larotrectinib-d7 exerts its effects by inhibiting the activity of tropomyosin receptor kinase proteins. These proteins are involved in the growth and survival of cancer cells. By binding to these proteins, this compound prevents their activation, leading to the inhibition of cancer cell growth and the induction of apoptosis. The molecular targets include tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, and the pathways involved include the downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Larotrectinib-d7

This compound is unique due to its deuterated nature, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The presence of deuterium atoms can lead to a slower metabolic rate, resulting in a longer half-life and potentially improved efficacy and safety profiles .

Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

435.5 g/mol

IUPAC Name

(4S)-2,2,3,3,4,5,5-heptadeuterio-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1/i5D2,8D2,12D2,14D

InChI Key

NYNZQNWKBKUAII-PYTPNHQQSA-N

Isomeric SMILES

[2H][C@@]1(C(C(N(C1([2H])[2H])C(=O)NC2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F)([2H])[2H])([2H])[2H])O

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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